molecular formula C12H19N7O B4240220 ethyl[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]cyanamide

ethyl[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]cyanamide

Cat. No. B4240220
M. Wt: 277.33 g/mol
InChI Key: MXOCMSFCMJHBEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]cyanamide, commonly known as EMTIC, is a synthetic compound that has been studied for its potential use in scientific research. EMTIC is a triazine-based compound that has shown promise in a variety of applications, including as a potential treatment for cancer and as a tool for studying protein synthesis.

Mechanism of Action

EMTIC works by binding to the ribosome and inhibiting protein synthesis. Specifically, EMTIC binds to the A-site of the ribosome, preventing the binding of aminoacyl-tRNA to the ribosome. This inhibition of protein synthesis can be used to study the role of specific proteins in cellular processes.
Biochemical and Physiological Effects:
EMTIC has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of protein synthesis, EMTIC has been shown to induce apoptosis, or programmed cell death, in cancer cells. EMTIC has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using EMTIC in scientific research is its specificity for the ribosome. Because EMTIC binds specifically to the A-site of the ribosome, it can be used to study the role of specific proteins in cellular processes. However, one limitation of using EMTIC is its potential toxicity. EMTIC has been shown to have cytotoxic effects, meaning that it can damage or kill cells. Careful attention to dosage and experimental conditions is required to ensure that EMTIC is used safely in scientific research.

Future Directions

There are several potential future directions for research on EMTIC. One area of research could be the development of more specific inhibitors of protein synthesis that could be used to study the role of specific proteins in cellular processes. Another area of research could be the development of new cancer treatments based on the anti-cancer properties of EMTIC. Finally, research could be conducted to better understand the potential side effects of EMTIC and to develop strategies to mitigate these side effects.

Scientific Research Applications

EMTIC has been studied for its potential use in a variety of scientific research applications. One area of research where EMTIC has shown promise is in the study of protein synthesis. EMTIC has been shown to inhibit protein synthesis by binding to the ribosome, the cellular machinery responsible for protein synthesis. This inhibition of protein synthesis can be used to study the role of specific proteins in cellular processes.

properties

IUPAC Name

ethyl-[4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N7O/c1-3-14-10-15-11(18(4-2)9-13)17-12(16-10)19-5-7-20-8-6-19/h3-8H2,1-2H3,(H,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOCMSFCMJHBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)N(CC)C#N)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl-[4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]cyanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]cyanamide
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ethyl[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]cyanamide
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ethyl[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]cyanamide
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ethyl[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]cyanamide

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